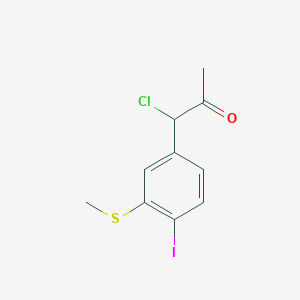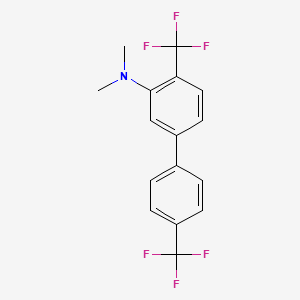
(4,4'-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core substituted with trifluoromethyl groups and a dimethylamine functional group, making it an interesting subject for research in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,4’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine typically involves multiple steps, starting from commercially available biphenyl derivatives. One common method includes the trifluoromethylation of biphenyl intermediates using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The dimethylamine group can be introduced through nucleophilic substitution reactions using dimethylamine or its derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize reaction conditions and minimize by-products. The choice of solvents, temperature, and pressure conditions are critical factors in achieving efficient industrial-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
(4,4’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Dimethylamine, alkyl halides, aryl halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
(4,4’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of (4,4’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The dimethylamine group can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects[6][6].
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Trifluoromethylbiphenyl: Lacks the dimethylamine group, making it less versatile in certain chemical reactions.
Bis(trifluoromethyl)benzidine: Contains two trifluoromethyl groups and two amino groups, offering different reactivity and applications.
Uniqueness
(4,4’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine stands out due to its unique combination of trifluoromethyl and dimethylamine groups, providing a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C16H13F6N |
|---|---|
Poids moléculaire |
333.27 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C16H13F6N/c1-23(2)14-9-11(5-8-13(14)16(20,21)22)10-3-6-12(7-4-10)15(17,18)19/h3-9H,1-2H3 |
Clé InChI |
LPSBVOKDWHNPGL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


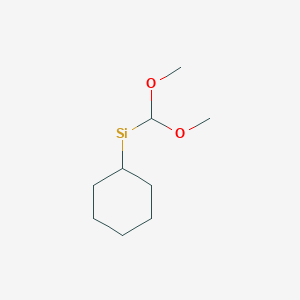
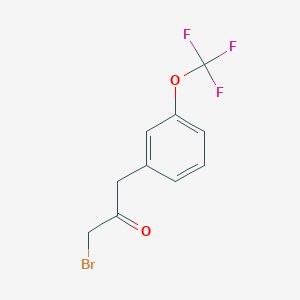
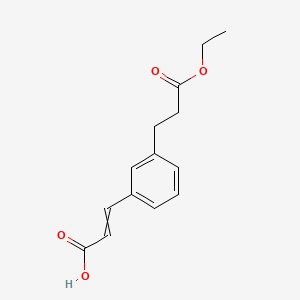
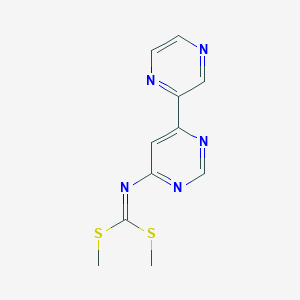
![[2-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14051804.png)

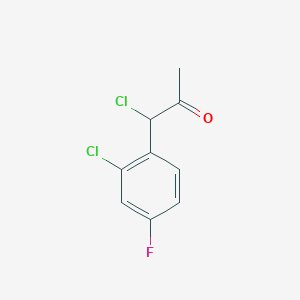
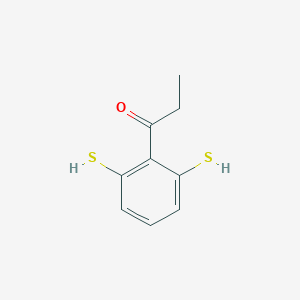
![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-1-(piperidin-1-YL)ethan-1-one](/img/structure/B14051826.png)
![tert-butyl (5S)-5-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14051830.png)
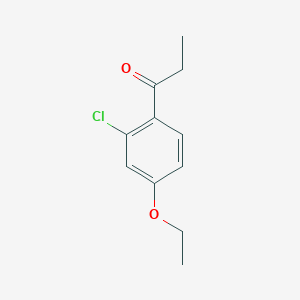
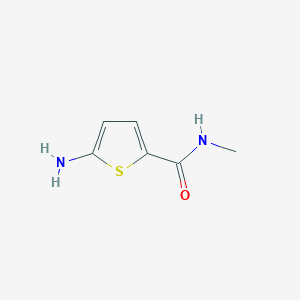
![6-Oxa-3-azabicyclo[3.1.1]heptane 2,2,2-trifluoroacetate](/img/structure/B14051878.png)
